N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

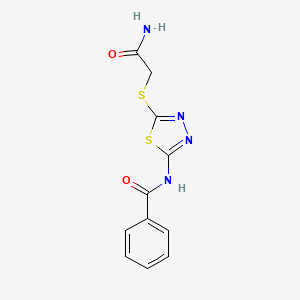

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core linked to a thiadiazole ring via a sulfur atom. The thiadiazole moiety is substituted at the 5-position with a 2-amino-2-oxoethyl group, introducing both hydrophilic (amide) and hydrophobic (thioether) properties. This compound belongs to a broader class of thiadiazole-based molecules studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S2/c12-8(16)6-18-11-15-14-10(19-11)13-9(17)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPUPHPSOGPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Amino-Oxoethylthio Group: This step involves the reaction of the thiadiazole intermediate with an amino-oxoethylthio reagent, often under basic conditions to facilitate nucleophilic substitution.

Attachment of the Benzamide Group: The final step involves the coupling of the substituted thiadiazole with benzoyl chloride or a similar benzamide precursor under conditions that promote amide bond formation, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the amino-oxoethylthio substituent, potentially converting it to an alcohol.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with specific functional properties.

Biology

The compound has been studied for its biochemical properties. It shows potential as a probe for studying enzyme activities and metabolic pathways due to its ability to bind to specific enzymes and receptors.

Medicine

Research indicates that this compound may possess therapeutic properties:

- Antimicrobial Activity: Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties against various pathogens .

- Anticancer Potential: The compound has been explored for its ability to induce apoptosis in cancer cells by activating apoptotic pathways .

- Diabetes Treatment: Analogous compounds have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum stress, suggesting potential applications in diabetes management .

Industry

In industrial applications, N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is being investigated for use in developing new materials such as polymers and coatings with tailored properties.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to cell death or growth inhibition in microbes or cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Structural Insights :

Table 2: Anticancer Activity of Selected Analogues

Key Findings :

- Potency : Schiff base derivatives (e.g., 7k ) exhibit superior cytotoxicity (GI50: 0.5 μM) compared to chalcone hybrids (IC50: ~9 μM ).

- Selectivity: Benzylthio derivatives show dual kinase inhibition with minimal toxicity to normal cells , whereas chalcone hybrids (e.g., 5a) display higher toxicity to normal lung cells (MRC-5 IC50: 18.56 μM) .

- Mechanistic Diversity : Compounds induce apoptosis via caspase activation (7k ), DNA intercalation (5a ), or kinase inhibition .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring and an amide functional group , which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 350.41 g/mol. The synthesis typically involves multi-step organic reactions, starting from 1,3,4-thiadiazole derivatives and incorporating an amino-oxoethyl group through alkylation and acylation processes.

Synthetic Route Example:

- Preparation of Thiadiazole Ring : The initial step involves synthesizing the 1,3,4-thiadiazole framework.

- Functionalization : The thiol group is modified to introduce the amino-oxoethyl moiety.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

The biological activity of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is attributed to its interaction with various cellular pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell growth and proliferation.

- Modulation of Signaling Pathways : It is hypothesized to affect pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial in regulating cellular responses like apoptosis and proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of thiadiazole possess significant anticancer properties. For instance, compounds similar to N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction .

Antimicrobial Properties

The presence of the thiadiazole moiety has been linked to antimicrobial activity against bacteria and fungi. Various studies report that compounds containing this structure can effectively inhibit microbial growth, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Research indicates potential neuroprotective properties attributed to compounds with similar structures. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress and excitotoxicity in preclinical models .

Case Studies

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines .

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth significantly compared to controls .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The compound is synthesized via two primary routes:

- Cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, yielding intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which are further functionalized .

- Microwave-assisted condensation of aromatic aldehydes with intermediates (e.g., N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide) under solvent-free conditions. This method reduces reaction time from 15–18 hours (conventional heating) to 15–20 minutes with improved yields (e.g., 86–88% for methoxy-substituted derivatives) .

- Key parameters : Catalytic glacial acetic acid, microwave power (400–600 W), and purification via recrystallization or column chromatography .

Basic: How is structural characterization performed for this compound?

Answer:

- Spectroscopic techniques :

- IR : Identifies functional groups (e.g., amide C=O at ~1660–1680 cm⁻¹, thiadiazole C-S at ~650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent integration and connectivity (e.g., N=CH protons at δ 8.5–9.5 ppm, aromatic protons at δ 7.3–8.2 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for derivatives in the range of 300–400 m/z) .

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity?

Answer:

SAR strategies include:

- Substituent variation : Introducing electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups on the benzamide or thiadiazole rings. For example:

- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with cisplatin as a positive control. Include selectivity screens (e.g., NIH3T3 fibroblasts) to assess toxicity .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., incubation time, cell density) and validate with reference compounds (e.g., IC₅₀ for cisplatin: 0.02–0.1 mmol/L) .

- Compound purity : Confirm via TLC (Rf consistency), melting point analysis (uncorrected, ±2°C range), and NMR (absence of extraneous peaks) .

- Structural confirmation : Re-synthesize disputed compounds and cross-validate with independent labs .

Advanced: What computational tools predict the compound’s mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 15-lipoxygenase, aromatase). For example, docking studies reveal hydrogen bonding between the thiadiazole ring and His-513 of aromatase .

- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon substituent modification (e.g., trifluoromethyl groups enhance NMDA receptor antagonism) .

- ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration (e.g., logP < 3 for CNS activity) .

Basic: What crystallographic methods determine the compound’s structure?

Answer:

- X-ray diffraction : Single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines structures using least-squares minimization, achieving R-factors < 0.05. Validate with residual electron density maps (<0.3 eÅ⁻³) .

Advanced: How are microwave synthesis conditions optimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.